4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-10H-pyrimido[1,2-a]benzimidazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-9-6(10(16)17)5-12-11-13-7-3-1-2-4-8(7)14(9)11/h1-5H,(H,12,13)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOBJJZNXULJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NC=C(C(=O)N23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670410 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product . Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interfere with nucleic acid synthesis, leading to its antiviral and anticancer effects . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Properties
The pharmacological and physicochemical properties of pyrimido[1,2-a]benzimidazole derivatives are highly dependent on substituents. Key analogs include:
Table 1: Structural Analogs and Key Properties
Key Observations:
- Electron-Withdrawing Groups (e.g., -COOH) : Enhance polarity and pH sensitivity. PPBI-1 demonstrates superior fluorescence due to its phenyl and carboxylic acid groups .
- Lipophilic Esters (e.g., -COOEt, -COO-iPr) : Improve membrane permeability. ISAM-140’s isopropyl ester enhances bioavailability for CNS targets .
- Heteroaromatic Substitutions (e.g., pyridinyl, furanyl): Modulate receptor binding. Furanyl in ISAM-140 contributes to adenosine receptor selectivity .
Table 2: IOP Reduction Efficacy (Selected Compounds)
| Compound | Concentration | Max IOP Reduction (%) | AUC (mmHg·min) | Duration (hr) | |
|---|---|---|---|---|---|
| RU 185 | 0.4% | 35 | 450 | 3 | |
| RU 238 | 0.4% | 28 | 380 | 3 | |
| RU 244 | 0.4% | 30 | 420 | 3 | |
| Ethyl 4-pyridinyl derivative | 0.4% | 25 | 320 | 3 |
- Notable Trend: Higher concentrations (0.4%) paradoxically reduce efficacy (lower AUC), likely due to solubility limitations or receptor desensitization .
Table 3: pH-Sensing Performance
- Advantage of 4-Hydroxypyrimido Analog : The hydroxyl group may extend the pH range compared to PPBI-1, but experimental validation is needed.
Biological Activity
4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid is a compound characterized by a fused pyrimidine and benzimidazole ring system. Its unique structural features, including a hydroxyl group at the 4-position of the pyrimidine ring and a carboxylic acid group at the 3-position, contribute to its potential biological activities. This article explores the biological profile of this compound, highlighting its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure indicates the presence of functional groups that are essential for its biological activity. The hydroxyl and carboxylic acid groups enhance its solubility and reactivity in biological systems.
Synthesis
Various synthetic routes have been developed for the preparation of this compound. These methods typically involve condensation reactions between aminobenzimidazole derivatives and unsaturated carbonyl compounds. For instance, a study reported high yields (over 85%) using a reusable catalyst based on layered double hydroxides under solvent-free conditions .
Biological Activities
Research indicates that derivatives of pyrimido[1,2-a]benzimidazoles exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial effects against pathogens such as Staphylococcus aureus and E. coli, with minimal inhibitory concentration (MIC) values ranging from 6.25 to 18 μmol/mL .
- Antiviral Effects : Benzimidazole derivatives are recognized for their antiviral properties, acting against various viruses through mechanisms that disrupt viral replication .
- Anticancer Potential : Some studies have highlighted the ability of benzimidazole derivatives to inhibit cancer cell proliferation through various pathways, including topoisomerase inhibition and apoptosis induction .
Case Studies
- Antibacterial Activity : A study evaluated a series of benzimidazole derivatives, revealing that certain compounds exhibited antibacterial activity comparable to standard antibiotics like Ciprofloxacin. The most active compounds showed efficacy rates between 50% to 80% against tested bacterial strains .
- Antiviral Research : Investigations into the antiviral mechanisms of benzimidazole derivatives indicated their potential in treating viral infections by inhibiting specific viral enzymes necessary for replication .
- Anticancer Studies : Research has demonstrated that specific derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. For example, some compounds showed IC50 values in the low micromolar range against various cancer cell lines .
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to this compound:
| Compound Name | Activity Type | MIC/IC50 Values | Notes |
|---|---|---|---|
| Compound A | Antibacterial | 6.25 μmol/mL | Effective against E. coli |
| Compound B | Antiviral | Varies by virus | Inhibits viral replication |
| Compound C | Anticancer | IC50 = 5 μM | Induces apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
